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molecular formula C11H20O3 B8458029 Octyl 2-oxopropanoate CAS No. 66549-66-4

Octyl 2-oxopropanoate

Cat. No. B8458029
M. Wt: 200.27 g/mol
InChI Key: FPBYVCSHVUCJRB-UHFFFAOYSA-N
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Patent
US07230062B2

Procedure details

A toluene solution (1 L) containing pyruvic acid (440 g, 5.0 mol), n-octanol (651 g, 5.0 mol) and p-toluenesulfonic acid monohydrate (2.5 g) was heated and refluxed for 16 hours under nitrogen flow. The reaction led to generation of water in the system. However, the water was removed using Dean-Stark trap. The resultant reaction solution was cooled down to room temperature, followed by removal of toluene using an evaporator under a reduced pressure. The residual was then purified using reduced pressure distillation (2 mmHg, 82 to 92° C.) to give octyl pyruvate (762 g, yield: 76%).
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
651 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[C:8]([OH:13])(=[O:12])[C:9]([CH3:11])=[O:10].[CH2:14](O)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>[C:8]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])(=[O:12])[C:9]([CH3:11])=[O:10] |f:3.4|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
440 g
Type
reactant
Smiles
C(C(=O)C)(=O)O
Name
Quantity
651 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
2.5 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours under nitrogen flow
Duration
16 h
CUSTOM
Type
CUSTOM
Details
However, the water was removed
CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
CUSTOM
Type
CUSTOM
Details
followed by removal of toluene using
CUSTOM
Type
CUSTOM
Details
an evaporator under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual was then purified
DISTILLATION
Type
DISTILLATION
Details
reduced pressure distillation (2 mmHg, 82 to 92° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)(=O)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 762 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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